![molecular formula C15H21N5O2 B2874433 1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione CAS No. 30958-62-4](/img/structure/B2874433.png)
1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
The compound “1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione” can be found in databases like ChemSpider . The average mass of the molecule is 373.453 Da and the monoisotopic mass is 373.222626 Da .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been studied extensively . These studies cover intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Crystal Structure Analysis
- The study by Rajnikant et al. (2010) focused on the crystal structure of a closely related compound, providing insights into molecular arrangements that could inform the design of similar purine derivatives. The analysis highlighted inter- and intramolecular hydrogen interactions, which are crucial for understanding the compound's potential interactions in biological systems or material applications (Rajnikant et al., 2010).
Synthesis and Biological Evaluation
- Research by Hartmann and Batzl (1986) on aromatase inhibitors described the synthesis and biological evaluation of compounds structurally similar to the query compound. This work offers foundational knowledge for developing potential inhibitors of estrogen biosynthesis, with applications in treating hormone-dependent cancers (Hartmann & Batzl, 1986).
Donor–Acceptor Chromophores
- The study by Fedoseev et al. (2016) introduced new donor–acceptor chromophores synthesized from components including a structure similar to the query compound. These findings can be applied in developing novel materials for optoelectronic devices (Fedoseev et al., 2016).
Novel Multicomponent Synthesis
- Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines, leveraging a compound with a similar structure to the query. This research could contribute to the synthesis of novel pharmaceuticals and materials through multicomponent reactions (Rahmani et al., 2018).
Mechanistic Investigations
- A study by Sako et al. (2000) focused on the synthesis and applications of labeled compounds for mechanistic investigations, offering a methodological framework that can be adapted for studying reactions involving the query compound (Sako et al., 2000).
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new pharmacological applications, and further investigation into the properties of these compounds .
properties
IUPAC Name |
1,3-dimethyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-8-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)19-9-6-5-7-10-19/h4H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDWVTNSSIPXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(piperidin-1-yl)-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
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